
2-Bromo-6-hydrazinylpyridine
Overview
Description
Chemical Formula: C₅H₆BrN₃
Molecular Weight: 188.02 g/mol
CAS Number: 26944-71-8
Synthesis: 2-Bromo-6-hydrazinylpyridine is synthesized via nucleophilic substitution of 2,6-dibromopyridine with hydrazine hydrate in 1-propanol at 80°C for 12 hours, yielding pale-yellow needle-like crystals upon cooling .
Preparation Methods
Synthesis Using Hydrazine Hydrate in Ethanol-Water Mixture
This method involves the reaction of commercially available 2,6-dibromopyridine with hydrazine hydrate under controlled conditions.
Reaction Steps
-
- 2,6-Dibromopyridine (4.12 g, 16.6 mmol)
- Hydrazine hydrate (10 mL, 97.6 mmol, 50–60% aqueous solution)
- Ethanol (40 mL)
-
- Suspend 2,6-dibromopyridine in ethanol.
- Add hydrazine hydrate in water to the suspension.
- Heat the mixture in a sand bath at 115°C for 18 hours.
-
- Remove the solvent.
- Purify the residue using chromatography on silica gel with an ethyl acetate/n-heptane mixture (60:40).
Yield and Product Characteristics
- Yield: 93% (3.05 g of off-white solid)
- Purity confirmed by ^1H-NMR spectroscopy:
Synthesis Using Hydrazine Hydrate in Propanol
An alternative method employs propanol as a solvent and lower reaction temperatures.
Reaction Steps
-
- 2,6-Dibromopyridine (8 g, 34 mmol)
- Hydrazine hydrate (15 mL, ~310 mmol)
- Propanol (2 mL)
-
- Heat the mixture at 80°C for 12 hours.
- Allow the reaction mixture to separate into two layers during heating.
- Homogenize the layers back together.
-
- Cool the solution overnight at 4°C.
- Collect pale-yellow needles of the product through crystallization.
Yield and Product Characteristics
- Crystal system: Orthorhombic space group P212121
- Crystallization data:
Comparison of Methods
Method | Solvent | Temperature | Reaction Time | Yield (%) | Purification Technique |
---|---|---|---|---|---|
Ethanol-Water Mixture | Ethanol + Water | 115°C | 18 hours | 93 | Chromatography |
Propanol | Propanol | 80°C | 12 hours | Not specified | Crystallization |
Notes on Reaction Conditions
- The temperature plays a critical role in ensuring complete conversion of reactants.
- The choice of solvent affects crystallization and purification efficiency.
- Use of silica chromatography or crystallization depends on the desired application and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-hydrazinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the hydrazine group can lead to the formation of azo compounds.
Reduction Products: Reduction can yield hydrazine derivatives with different functional groups.
Scientific Research Applications
2-Bromo-6-hydrazinylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydrazinylpyridine is primarily related to its ability to interact with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Crystal Structure :
- Crystal System : Orthorhombic
- Space Group : P2₁2₁2₁
- Unit Cell Parameters :
- Intermolecular Interactions :
Applications: Used as a precursor in medicinal chemistry, notably for synthesizing γ-carboline derivatives with anticancer activity via condensation reactions .
Key Differences :
Reactivity :
- Hydrazinyl Group : Enables condensation reactions (e.g., with ketones to form imines) due to nucleophilic –NHNH₂ .
- Chloromethyl/Hydroxymethyl Groups : Participate in alkylation or oxidation reactions, respectively .
- Fluoro Substituents : Enhance electron-withdrawing effects, facilitating Suzuki couplings .
Crystal Packing :
- 2-Bromo-6-hydrazinylpyridine exhibits extensive hydrogen bonding (N–H⋯N) and π-π stacking, unlike 2-Bromo-3-methylpyridine, where methyl groups introduce steric hindrance .
Safety Profile :
Biological Activity
2-Bromo-6-hydrazinylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a bromine atom at the second position and a hydrazine group at the sixth position. The unique structural attributes allow for various intermolecular interactions, such as hydrogen bonding (N—H⋯N) and halogen bonding (Br⋯Br), which contribute to its stability and reactivity in biological contexts.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems. The hydrazine group can form covalent bonds with electrophilic centers in enzymes, leading to inhibition of their activity. Additionally, the bromine atom may participate in halogen bonding, enhancing the compound's binding affinity to specific biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that compounds containing hydrazine moieties often display antimicrobial activities. The compound's structural features may enhance its ability to disrupt microbial cell processes.
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties. For instance, derivatives of hydrazines have been tested against various cancer cell lines, indicating that modifications can lead to improved cytotoxicity .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Its interactions with these enzymes are crucial for understanding its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, against human cancer cell lines. Results indicated significant cytotoxicity, with IC50 values ranging from 5 to 15 µM depending on structural modifications .
- Molecular Docking Studies : Molecular docking studies have demonstrated that this compound can effectively bind to target proteins involved in cancer cell proliferation. This binding affinity suggests a mechanism where the compound could inhibit cancer cell growth through enzyme interaction .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that variations in the substituents on the pyridine ring can significantly affect biological activity. For example, substituents at different positions have been correlated with varying degrees of enzyme inhibition and cytotoxicity against cancer cells .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-6-hydrazinylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrazine substitution of a halogenated precursor. For example, 2-bromo-6-iodopyridine derivatives (CAS 129611-32-1) undergo nucleophilic substitution with hydrazine under reflux in ethanol . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of halide to hydrazine) and reaction times (~12–24 hrs). Side products like di-substituted hydrazines may form if excess hydrazine is used .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Basic characterization includes:
- Melting point analysis : Compare observed values (e.g., 78–82°C) with literature data for structurally analogous bromopyridines .
- Elemental analysis : Verify %C, %H, %N against theoretical values (C₅H₆BrN₃: C 31.93%, H 3.21%, N 22.34%) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential dust/aerosol formation.
- Store in a cool, dry place away from oxidizers; stability data suggest no marine pollutant risk .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software (v.2018/3) enables precise bond-length and angle measurements. For example, the Br–C bond length in bromopyridines typically ranges from 1.88–1.92 Å, while N–N bonds in hydrazinyl groups are ~1.45 Å . Refinement protocols should include twin-detection algorithms for twinned crystals .
Q. What strategies mitigate competing side reactions during catalytic coupling of this compound?
- Methodological Answer :
- Catalyst selection : Nickel-based catalysts (e.g., NiCl₂(dppe)) promote selective C–C coupling over dehalogenation. A 5 mol% catalyst loading in THF at 80°C optimizes cross-coupling with arylboronic acids .
- Additives : Adding K₂CO₃ (2 eq.) suppresses protodehalogenation by scavenging HBr .
Q. How can computational modeling predict the reactivity of this compound in ligand design?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). The LUMO of the bromine atom (-1.8 eV) indicates electrophilic susceptibility, while the hydrazinyl group’s HOMO (-6.2 eV) suggests nucleophilic activity .
- Simulate ligand-metal interactions (e.g., with Pd or Ni) to design coordination complexes for catalysis .
Q. Data Contradictions & Validation
Q. How to address discrepancies in reported melting points for bromopyridine derivatives?
- Methodological Answer :
- Verify calibration of melting point apparatus using standard references (e.g., pure benzoic acid, m.p. 122°C).
- Recrystallize samples from ethanol/water (1:1) to remove impurities, as solvent polarity affects crystallization .
Q. What validation methods confirm the absence of regioisomers in synthetic batches?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Correlate proton-carbon couplings to distinguish regioisomers. For example, the hydrazinyl proton (δ 5.2 ppm) in this compound shows coupling with C-6 (δ 150 ppm) but not C-4 .
- Mass spectrometry (HRMS) : Exact mass ([M+H]⁺ = 188.9824) rules out alternative structures .
Q. Applications in Advanced Research
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Methodological Answer : The hydrazinyl group serves as a precursor for:
- Heterocycle formation : Condensation with ketones yields pyrazolo[3,4-b]pyridines, potential kinase inhibitors .
- Metal-organic frameworks (MOFs) : Coordinate with Cu(I) to form catalysts for C–N bond formation .
Q. What experimental designs optimize high-throughput screening of bromopyridine derivatives?
Properties
IUPAC Name |
(6-bromopyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMFVUNERGGBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598652 | |
Record name | 2-Bromo-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26944-71-8 | |
Record name | 2-Bromo-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-hydrazinopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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